

# Spectroscopic Analysis of 2,3-Dichloro-5-nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dichloro-5-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,3-Dichloro-5-nitrobenzaldehyde** ( $C_7H_3Cl_2NO_3$ ), a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of structurally related molecules. The methodologies and expected data are detailed to assist researchers in the characterization of this and similar compounds.

## Chemical Structure and Properties

**2,3-Dichloro-5-nitrobenzaldehyde** possesses a benzaldehyde core with two chlorine atoms at positions 2 and 3, and a nitro group at position 5. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties.

Molecular Formula:  $C_7H_3Cl_2NO_3$ <sup>[1]</sup> Molecular Weight: 220.01 g/mol<sup>[1]</sup> IUPAC Name: **2,3-dichloro-5-nitrobenzaldehyde**<sup>[1]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dichloro-5-nitrobenzaldehyde** based on the analysis of related compounds, including various chloro- and nitro-substituted benzaldehydes.

**Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1 - 10.5	Singlet	-	Aldehyde proton (-CHO)
~8.5 - 8.8	Doublet	~2-3	Aromatic proton (H-6)
~8.2 - 8.4	Doublet	~2-3	Aromatic proton (H-4)

Rationale: The aldehyde proton is expected to be significantly deshielded. The aromatic protons will appear as doublets due to meta-coupling, with their chemical shifts influenced by the electron-withdrawing nitro and chloro groups.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~185 - 190	Aldehyde carbon (C=O)
~148 - 152	Aromatic carbon (C-5, attached to $\text{NO}_2$ )
~135 - 140	Aromatic carbon (C-1, attached to CHO)
~133 - 138	Aromatic carbon (C-2, attached to Cl)
~130 - 135	Aromatic carbon (C-3, attached to Cl)
~125 - 130	Aromatic carbon (C-6)
~120 - 125	Aromatic carbon (C-4)

Rationale: The carbonyl carbon is the most deshielded. The carbons attached to the electronegative substituents ( $\text{NO}_2$  and Cl) will also have higher chemical shifts. The remaining aromatic carbons will be influenced by the overall electronic environment of the ring.

**Table 3: Predicted FT-IR Data (KBr Pellet)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2900 - 2800	Weak	Aldehyde C-H stretch
~1710 - 1690	Strong	Aldehyde C=O stretch[2]
~1600 - 1580	Medium	Aromatic C=C stretch
~1540 - 1520	Strong	Asymmetric NO <sub>2</sub> stretch
~1350 - 1330	Strong	Symmetric NO <sub>2</sub> stretch
~850 - 800	Strong	C-Cl stretch
~800 - 700	Strong	Aromatic C-H out-of-plane bend

Rationale: The characteristic peaks for the aldehyde (C=O and C-H stretches) and the nitro group (asymmetric and symmetric stretches) are expected to be prominent. The C-Cl stretches and aromatic ring vibrations will also be present.

**Table 4: Predicted UV-Vis Data (in Ethanol)**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )	Transition
~250 - 260	High	$\pi \rightarrow \pi$
~300 - 320	Low to Medium	$n \rightarrow \pi$

Rationale: Substituted benzaldehydes typically show a strong  $\pi \rightarrow \pi$  transition and a weaker  $n \rightarrow \pi^*$  transition. The presence of the nitro and chloro groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.[3]\*

**Table 5: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity	Assignment
220/222/224	High	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for 2 Cl)
219/221/223	Medium	[M-H] <sup>+</sup>
190/192/194	Medium	[M-NO] <sup>+</sup>
174/176	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
146/148	High	[M-NO <sub>2</sub> -CO] <sup>+</sup>

Rationale: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation is expected to involve the loss of the aldehyde proton, the nitro group, and carbon monoxide.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2,3-Dichloro-5-nitrobenzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Data Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Data Acquisition:

- Pulse Program: Proton-decoupled sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Wavelength Range: 200-800 nm.

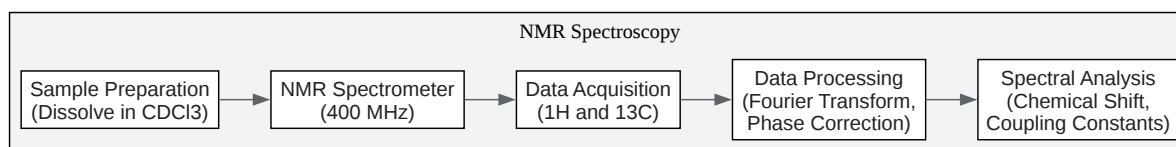
- Scan Speed: Medium.
- Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: 50-500 m/z.
  - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

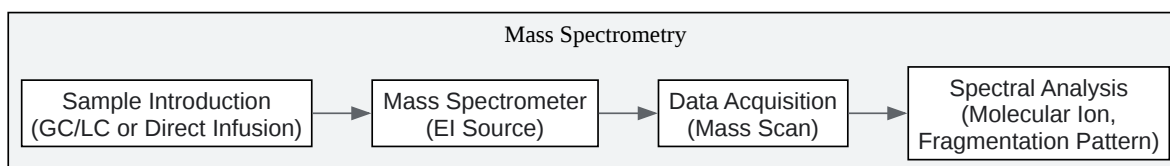
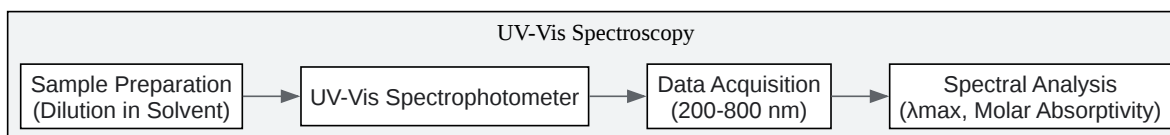
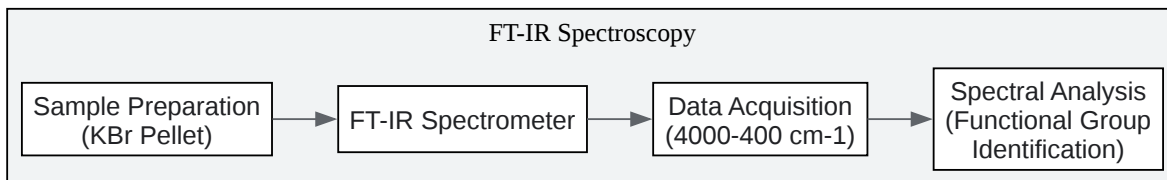
## Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General workflow for NMR spectroscopic analysis.



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## References

- 1. 2,3-Dichloro-5-nitrobenzaldehyde | C<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>NO<sub>3</sub> | CID 18767162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
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